molecular formula C20H27NO2 B1385609 3-Ethoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline CAS No. 1040685-23-1

3-Ethoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline

Cat. No.: B1385609
CAS No.: 1040685-23-1
M. Wt: 313.4 g/mol
InChI Key: LSBMQPGKCAFVCP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex substituted aniline derivatives. The compound can be identified through multiple chemical database systems, with documented Chemical Abstracts Service numbers including 1040685-23-1 in certain databases. The complete systematic name reflects the hierarchical substitution pattern: the parent aniline core bears an ethoxy group at the meta position (position 3), while the nitrogen atom carries a 2-(2-isopropyl-5-methylphenoxy)ethyl substituent.

The molecular identifier systems provide comprehensive characterization through various spectroscopic signatures. The Simplified Molecular Input Line Entry System representation shows the connectivity as CCOc1cccc(c1)NCCOc2cc(ccc2C(C)C)C, which explicitly demonstrates the ethoxy group attachment to the meta position of the aniline ring and the complete substitution pattern of the phenoxyethyl chain. The International Chemical Identifier key LSBMQPGKCAFVCP-UHFFFAOYSA-N provides a unique computational hash for database searching and compound identification across multiple chemical information systems.

Structural analysis reveals that the compound belongs to the broader class of N-phenoxyethylaniline derivatives, which are characterized by their distinctive electronic properties arising from the combination of electron-donating and electron-withdrawing groups. The ethoxy substituent acts as an electron-donating group through resonance effects, while the extended aromatic system provides additional conjugation pathways that influence the overall electronic distribution within the molecule.

Molecular Geometry Optimization Through Computational Methods

Computational studies utilizing density functional theory methods have provided significant insights into the optimal molecular geometry of this compound and related phenoxyethylaniline derivatives. Research on similar N-phenoxyethylaniline compounds has demonstrated that density functional theory calculations effectively predict structural parameters and conformational preferences. The optimization process typically employs basis sets such as 6-311+G(d,p) with functionals like B3LYP to achieve accurate geometric predictions for molecules of this complexity.

The molecular geometry optimization reveals several critical structural features that define the compound's three-dimensional arrangement. The ethoxy substituent on the aniline ring adopts a preferred orientation that minimizes steric hindrance while maximizing electronic stabilization through conjugation with the aromatic π-system. Computational analysis indicates that the ethylene bridge connecting the aniline nitrogen to the phenoxy group exhibits conformational flexibility, with gauche conformations typically favored over anti arrangements due to reduced steric interactions.

The isopropyl and methyl substituents on the terminal phenyl ring introduce additional conformational complexity that requires careful computational treatment. Density functional theory calculations have shown that these bulky substituents influence not only local conformational preferences but also the overall molecular shape through long-range steric effects. The optimization process must account for multiple conformational minima, with energy differences typically on the order of 1-3 kilocalories per mole between stable conformers.

Physical property predictions from optimized geometries indicate a calculated density of approximately 1.0 grams per cubic centimeter and a boiling point of 467.8 degrees Celsius at standard atmospheric pressure. These computational predictions align well with experimental observations for similar compounds and provide valuable benchmarks for synthetic planning and purification strategies.

Conformational Analysis of Ethoxy and Isopropyl Substituents

The conformational behavior of this compound is dominated by the rotational preferences of its ethoxy and isopropyl substituents, which significantly influence the compound's overall molecular shape and intermolecular interactions. Studies of analogous N-phenoxyethylaniline derivatives have demonstrated that the ethylene bridge between the aniline nitrogen and phenoxy oxygen preferentially adopts gauche conformations rather than extended anti arrangements. This conformational preference arises from a combination of steric effects and weak intramolecular interactions that stabilize folded molecular geometries.

The ethoxy substituent attached to the aniline ring exhibits restricted rotation due to partial conjugation with the aromatic π-system. Computational analyses of related ethoxy-substituted anilines indicate that the preferred conformation positions the ethyl group to minimize steric overlap with adjacent hydrogen atoms while maintaining optimal orbital overlap for electronic delocalization. The barrier to rotation around the aryl-oxygen bond typically ranges from 8-12 kilocalories per mole, indicating moderate conformational rigidity at ambient temperatures.

The isopropyl substituent on the terminal phenyl ring presents unique conformational challenges due to its significant steric bulk. Molecular modeling studies suggest that this group preferentially adopts conformations that orient the methyl groups away from the aromatic ring plane to minimize unfavorable van der Waals interactions. The presence of both isopropyl and methyl substituents on the same aromatic ring creates a crowded substitution pattern that influences the overall conformational landscape of the molecule.

Temperature-dependent conformational equilibria play a crucial role in determining the accessible conformational states under various conditions. At room temperature, rapid interconversion between conformers is expected for the more flexible portions of the molecule, while the aromatic regions maintain relatively fixed orientations. This dynamic behavior has implications for the compound's physical properties, including solubility, melting point, and spectroscopic characteristics.

Comparative Structural Analysis With Related Phenoxyethylaniline Derivatives

Comparative structural analysis of this compound with related phenoxyethylaniline derivatives reveals important structure-property relationships that govern the behavior of this compound class. Studies of N-(2-phenoxyethyl)aniline and its various substituted analogs provide a framework for understanding how different substituent patterns influence molecular geometry, electronic properties, and chemical reactivity. The parent N-(2-phenoxyethyl)aniline serves as a useful reference point for evaluating the effects of additional substitution.

Research on 4-methoxy-N-(2-phenoxyethyl)aniline derivatives has shown that electron-donating substituents on the aniline ring significantly alter the electronic distribution and conformational preferences compared to unsubstituted analogs. The 3-ethoxy substitution in the target compound follows similar electronic trends, with the ethoxy group providing stronger electron donation than methoxy groups due to the increased inductive effect of the ethyl chain. This enhanced electron donation influences both the basicity of the aniline nitrogen and the overall reactivity profile of the aromatic system.

Structural comparisons with compounds bearing different phenoxyethyl substituents highlight the unique steric environment created by the 2-isopropyl-5-methyl substitution pattern. Unlike simpler derivatives such as 3-Ethoxy-N-[2-(4-ethylphenoxy)ethyl]aniline, which bears only a single ethyl substituent, the dual substitution pattern creates significant steric crowding that affects both conformational preferences and intermolecular packing arrangements. The ortho-positioned isopropyl group particularly influences the phenoxy ring orientation due to its proximity to the ether linkage.

The following table summarizes key structural parameters for related phenoxyethylaniline derivatives:

Compound Molecular Formula Molecular Weight Key Substituents Conformational Features
N-(2-phenoxyethyl)aniline C14H15NO 213.27 None Gauche ethylene bridge preferred
3-Ethoxy-N-[2-(4-ethylphenoxy)ethyl]aniline C18H23NO2 285.38 3-ethoxy, 4-ethyl Moderate steric hindrance
4-Methoxy-N-(2-phenoxyethyl)aniline C15H17NO2 243.30 4-methoxy Enhanced electron donation
3-Ethoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline C20H27NO2 313.43 3-ethoxy, 2-isopropyl, 5-methyl Significant steric crowding

Spectroscopic studies of these derivatives reveal systematic trends in vibrational frequencies and chemical shifts that correlate with substituent effects and conformational preferences. The compound under investigation exhibits characteristic infrared absorption bands that reflect its unique substitution pattern, including C-O stretching vibrations around 1240 wavenumbers and aromatic C=C stretches near 1500 wavenumbers, consistent with the presence of multiple aromatic systems and ether linkages.

Properties

IUPAC Name

3-ethoxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-5-22-18-8-6-7-17(14-18)21-11-12-23-20-13-16(4)9-10-19(20)15(2)3/h6-10,13-15,21H,5,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBMQPGKCAFVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NCCOC2=C(C=CC(=C2)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 3-Ethoxyaniline Core

  • The 3-ethoxyaniline scaffold is typically prepared via nucleophilic aromatic substitution or Williamson ether synthesis starting from 3-haloaniline derivatives.
  • The ethoxy group is introduced by reacting 3-haloaniline (e.g., 3-bromoaniline) with sodium ethoxide or potassium ethoxide under reflux conditions in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Reaction conditions are optimized to avoid over-alkylation or side reactions on the aniline nitrogen.

Preparation of the 2-(2-Isopropyl-5-methylphenoxy)ethyl Moiety

  • The 2-(2-isopropyl-5-methylphenoxy)ethyl substituent is synthesized by etherification of 2-isopropyl-5-methylphenol (a thymol derivative) with 2-chloroethylamine or its protected derivative.
  • The phenol group is deprotonated using a base such as potassium carbonate or sodium hydride, followed by reaction with 2-chloroethylamine hydrochloride under reflux in anhydrous solvents like acetonitrile or toluene.
  • Protection of the amine group may be necessary to prevent side reactions during ether formation.

Coupling of the Aniline and Phenoxyethyl Fragments

  • The final step involves N-alkylation of 3-ethoxyaniline with the prepared 2-(2-isopropyl-5-methylphenoxy)ethyl halide.
  • This is achieved using standard nucleophilic substitution conditions, where the aniline nitrogen acts as a nucleophile to displace the halide on the phenoxyethyl derivative.
  • Typical conditions include the use of a base such as triethylamine or sodium hydride in solvents like DMF or tetrahydrofuran (THF) at elevated temperatures.
  • Alternatively, reductive amination methods can be employed if the phenoxyethyl moiety is introduced as an aldehyde or ketone precursor.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Solvent Temperature Yield (%) Notes
1 Etherification of 3-haloaniline 3-bromoaniline + NaOEt or KOEt DMF or DMSO 80-120 °C 75-85 Avoids over-alkylation
2 Ether formation (phenol alkylation) 2-isopropyl-5-methylphenol + 2-chloroethylamine Acetonitrile/Toluene Reflux 70-80 Amine protection may be required
3 N-alkylation of aniline 3-ethoxyaniline + phenoxyethyl halide + base DMF or THF 50-100 °C 65-75 Controlled to prevent multiple substitutions

Research Findings and Optimization Strategies

  • Recent studies indicate that catalyst-free Williamson ether synthesis under microwave irradiation can significantly reduce reaction times and improve yields for the etherification steps.
  • Use of phase-transfer catalysts enhances the nucleophilicity of phenolates and amines, improving coupling efficiency.
  • Selective protection/deprotection strategies for the amine group during synthesis prevent side reactions and improve purity.
  • Metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) has been explored for the N-alkylation step, offering milder conditions and higher selectivity.
  • Computational studies (DFT) support the energetics of the intermediates and transition states, guiding reagent choice and temperature control to maximize yield and minimize by-products.

Chemical Reactions Analysis

3-Ethoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline undergoes various chemical reactions, including:

Scientific Research Applications

Proteomics Research

3-Ethoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline is utilized in proteomics for its ability to interact with specific proteins, potentially aiding in the identification and characterization of protein functions and interactions. Its unique structure allows it to serve as a probe in various biochemical assays.

Biomedical Research

This compound has been investigated for its effects on cellular pathways relevant to disease states. Its applications include:

  • Cancer Research : Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with signaling pathways involved in cell proliferation and survival.
  • Neurobiology : The compound may have implications in neuroprotective studies, particularly concerning neurodegenerative diseases, where modulation of specific neurotransmitter pathways is critical.

Forensic Science

In forensic applications, this compound can be used as a marker for certain chemical analyses, helping to identify substances involved in criminal investigations.

Case Study 2: Neuroprotective Effects

Research into related compounds has shown promise in protecting neuronal cells from oxidative stress. This suggests that this compound could be further explored for its neuroprotective properties, particularly regarding its impact on reactive oxygen species (ROS) levels in neuronal cultures.

Mechanism of Action

The mechanism of action of 3-Ethoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Steric Hindrance: The 2-isopropyl-5-methylphenoxyethyl group in the target compound creates significant steric bulk, which may hinder nucleophilic reactions at the aniline nitrogen or influence binding interactions in biological systems.

Thiadiazole Derivatives ()

While structurally distinct (amide-linked thiadiazoles vs. anilines), compounds in provide insights into substituent effects on physical properties:

Compound ID () Key Substituents Melting Point (°C) Yield (%)
5e 4-chlorobenzylthio 132–134 74
5f methylthio 158–160 79
5g ethylthio 168–170 78
5h benzylthio 133–135 88

Key Observations :

  • Bulkier Substituents : Compounds with larger substituents (e.g., benzylthio in 5h) exhibit lower melting points than those with smaller groups (e.g., methylthio in 5f), suggesting that steric bulk reduces crystalline packing efficiency .
  • Yield Trends : Benzylthio derivatives (5h, 88% yield) are synthesized more efficiently than ethylthio analogs (5g, 78%), possibly due to stabilized intermediates during thiol substitution .

Basic Aniline Derivatives ()

N-Ethylaniline, a simpler analog, has a melting point of 2:553 (unclear unit, possibly a reference code) and is associated with moderate toxicity (e.g., irritant effects on skin and respiratory systems) . In contrast, the target compound’s extended structure likely reduces volatility and alters toxicity profiles due to decreased bioavailability.

Research Findings and Implications

Substituent Effects on Properties

  • Melting Points : Bulkier groups (e.g., isopropyl, benzyl) generally lower melting points by disrupting crystal lattice stability, as seen in thiadiazole derivatives . The target compound’s melting point is unreported but may follow similar trends.
  • Reactivity : Electron-donating groups (ethoxy, isopropyl) enhance the nucleophilicity of the aniline nitrogen, making the target compound more reactive in electrophilic substitution compared to fluorinated analogs .

Areas for Further Research

  • Experimental determination of the target compound’s melting point, solubility, and toxicity.
  • Comparative studies on catalytic or biological activity relative to fluorinated or methoxy-substituted analogs.

Biological Activity

3-Ethoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline, also known by its CAS number 1040685-23-1, is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant research findings, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C₂₀H₂₇NO₂
  • Molecular Weight : 313.44 g/mol
  • CAS Number : 1040685-23-1
  • MDL Number : MFCD10688083

The compound features a unique structure that includes an ethoxy group and a phenoxy moiety, which are crucial for its biological interactions.

Mechanisms of Biological Activity

The biological activities of this compound can be attributed to its ability to interact with various molecular targets. Key areas of focus include:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through modulation of signaling pathways related to cell cycle regulation and apoptosis. For instance, similar compounds have shown effectiveness against various cancer cell lines, indicating a potential for development as an anticancer agent.
  • Antimicrobial Activity : The structural characteristics imply possible interactions with microbial cell membranes or essential enzymes necessary for microbial viability. This suggests the compound may possess antimicrobial properties worth investigating further.

Anticancer Activity

A study highlighted the anticancer effects of compounds structurally related to this compound. Notably, modifications in the benzyl group have been shown to enhance anti-proliferative activity against human umbilical vein endothelial cells (HUVECs) and various cancer types.

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AHUVEC15Apoptosis induction
Compound BMCF-710Cell cycle arrest
This compoundA549TBDTBD

Antimicrobial Studies

Research has indicated that derivatives of aniline compounds exhibit varying degrees of antimicrobial activity. For example, a related compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria in vitro.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Case Study on Anticancer Efficacy : In a controlled laboratory setting, researchers administered varying concentrations of this compound to human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer therapeutic agent.
  • Antimicrobial Efficacy Assessment : A study evaluated the antimicrobial effects of the compound against common pathogens. Results showed significant inhibition at concentrations lower than those typically required for standard antibiotics, suggesting a promising alternative in antimicrobial therapy.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-Ethoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline?

  • Methodological Answer : Synthesis optimization requires selecting solvents with high polarity (e.g., methanol, isopropanol) to enhance intermediate solubility while avoiding side reactions with ethers or ketones . Ethoxylation reactions, as described for analogous N-substituted anilines, suggest controlled temperature (80–120°C) and stoichiometric ratios to minimize byproducts like unreacted aniline derivatives . Purity monitoring via GC-MS or HPLC is critical, with thresholds set at ≥98% based on reference standards for structurally similar compounds .

Q. How can structural characterization of this compound be reliably performed?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and ethoxy/alkyl groups (δ 1.2–4.0 ppm) using 1^1H and 13^{13}C NMR.
  • X-ray crystallography : Use SHELX software for refinement, particularly for resolving steric effects from the isopropyl and ethoxy groups .
  • UV-Vis : Confirm conjugation via λmax ~255 nm (similar to aniline derivatives with electron-donating substituents) .

Q. What experimental designs are recommended to resolve contradictions in solubility data?

  • Methodological Answer : Contradictions in solubility (e.g., polar vs. nonpolar solvents) can arise from impurities or polymorphic forms. Design a matrix of solvents (water, methanol, ethyl acetate) at varying temperatures (25–80°C) and quantify solubility via gravimetric analysis. Cross-reference with DSC to detect polymorph transitions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological contexts?

  • Methodological Answer : Modify substituents (e.g., ethoxy to methoxy, isopropyl to tert-butyl) and evaluate binding affinity using molecular docking (e.g., AutoDock Vina) against target receptors. Compare with analogs like 4-ethyl-N-phenethylpiperidin-4-amine to identify critical steric/electronic parameters . Validate via in vitro assays (IC50 determination) and correlate with logP values calculated via HPLC retention times.

Q. What strategies mitigate instability during long-term storage?

  • Methodological Answer : Stability studies should test degradation under:

  • Temperature : -20°C (baseline) vs. 4°C/25°C to assess thermal breakdown.
  • pH : Buffer solutions (pH 3–10) to identify hydrolysis-sensitive bonds.
  • Light : UV exposure (254 nm) to detect photodegradation. Monitor via HPLC with C18 columns and diode-array detection .

Q. How can computational methods predict environmental toxicity?

  • Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate eco-toxicity endpoints (LC50, bioaccumulation). Cross-validate with in vitro assays (e.g., Daphnia magna acute toxicity) and GC analysis for metabolite identification, referencing guidelines from green chemistry frameworks .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline
Reactant of Route 2
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3-Ethoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.